molecular formula C10H12FN3O4S B14000770 n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide CAS No. 33024-49-6

n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide

Cat. No.: B14000770
CAS No.: 33024-49-6
M. Wt: 289.29 g/mol
InChI Key: QGJCXTUSTDQKLP-UHFFFAOYSA-N
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Description

n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C10H12FN3O4S. It is characterized by the presence of a fluoroethyl group, a nitroso group, and a carbamoyl group attached to a 4-methylbenzenesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 2-fluoroethyl isocyanate and nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the nitroso group .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide involves the interaction of its functional groups with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can affect cellular processes. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide is unique due to the combination of its fluoroethyl and nitroso groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylbenzenesulfonamide backbone also contributes to its specificity in interacting with certain molecular targets .

Properties

CAS No.

33024-49-6

Molecular Formula

C10H12FN3O4S

Molecular Weight

289.29 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-(4-methylphenyl)sulfonyl-1-nitrosourea

InChI

InChI=1S/C10H12FN3O4S/c1-8-2-4-9(5-3-8)19(17,18)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15)

InChI Key

QGJCXTUSTDQKLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCF)N=O

Origin of Product

United States

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